2-azido-N-cyclopropylacetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-azido-N-cyclopropylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c6-9-7-3-5(10)8-4-1-2-4/h4H,1-3H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOAZUOIKDCJLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Azido N Cyclopropylacetamide
Precursor Synthesis and Halogenation Approaches
The primary precursor for the synthesis of 2-azido-N-cyclopropylacetamide is N-cyclopropyl-2-haloacetamide, most commonly N-cyclopropyl-2-chloroacetamide. This intermediate is typically synthesized via a nucleophilic acyl substitution reaction.
The standard and most direct method involves the reaction of cyclopropylamine (B47189) with chloroacetyl chloride . researchgate.netsphinxsai.com This acylation is generally carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. Common bases for this transformation include triethylamine (B128534) (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction is typically performed in an inert aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or toluene (B28343) at room temperature or below to control the exothermicity of the reaction. researchgate.netsphinxsai.comtaylorandfrancis.com
The selection of the halogenating agent is crucial. Chloroacetyl chloride is widely used due to its commercial availability and high reactivity. wikipedia.org The general reaction scheme is as follows:
Cyclopropylamine + Chloroacetyl Chloride --(Base, Solvent)--> N-cyclopropyl-2-chloroacetamide + HCl
A study on the amidation of chloroacetyl chloride with various aryl amines using DBU in THF at room temperature reported high yields (75-95%) within 3-6 hours, suggesting a facile and efficient protocol that is likely applicable to aliphatic amines like cyclopropylamine. sphinxsai.com
Below is a table summarizing typical conditions for the synthesis of N-substituted-2-chloroacetamides.
| Amine Substrate | Acylating Agent | Base | Solvent | Typical Yield |
| Aryl Amine | Chloroacetyl chloride | Triethylamine | Dichloromethane | Good |
| Aryl Amine | Chloroacetyl chloride | DBU | THF | 75-95% |
| 4'-chlorobiphenyl-3-amine | Chloroacetyl chloride | None (reflux) | Toluene | Not specified |
This table is generated based on data from analogous reactions described in the literature. researchgate.netsphinxsai.comtaylorandfrancis.com
Optimized Azidation Reactions for Azido (B1232118) Group Introduction
The conversion of the N-cyclopropyl-2-chloroacetamide precursor to this compound is achieved through the introduction of the azido group via a nucleophilic substitution reaction.
The introduction of the azide (B81097) moiety is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The chlorine atom on the α-carbon of the acetamide (B32628) is displaced by the azide anion (N₃⁻). The most common source of the azide anion is sodium azide (NaN₃) due to its stability and solubility in suitable solvents. organic-chemistry.orgrsc.org
The reaction involves the backside attack of the azide nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry if the carbon were chiral. Given the high reactivity of α-halo amides, this substitution proceeds readily under controlled conditions.
The rate and efficiency of SN2 reactions are highly dependent on the choice of solvent. For the azidation of 2-chloroacetamides, polar aprotic solvents are favored. quora.comquora.comlibretexts.org These solvents, such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), can dissolve the ionic sodium azide while not extensively solvating the azide anion. libretexts.orgpressbooks.pub This lack of a strong "solvent cage" around the nucleophile leaves it more reactive and available to attack the electrophilic carbon center, thereby increasing the reaction rate. libretexts.org In contrast, polar protic solvents like water or ethanol (B145695) can form hydrogen bonds with the azide anion, stabilizing it and reducing its nucleophilicity, which slows down the SN2 reaction. quora.comlibretexts.org
Reaction temperature is another critical parameter. While higher temperatures generally increase reaction rates, they can also lead to the formation of undesired byproducts. For the synthesis of alkyl azides from alkyl halides, temperatures are often moderately elevated (e.g., 50-80 °C) to drive the reaction to completion in a reasonable timeframe. nih.gov Optimization studies would typically involve screening various polar aprotic solvents and a range of temperatures to find the conditions that provide the highest yield and purity of this compound.
| Solvent Type | Effect on SN2 Rate | Rationale | Examples |
| Polar Aprotic | Increases | Poorly solvates the nucleophile, increasing its reactivity. | Acetone, DMF, DMSO |
| Polar Protic | Decreases | Solvates the nucleophile via hydrogen bonding, decreasing its reactivity. | Water, Ethanol, Methanol |
| Non-polar | Very Slow | Reactants (e.g., NaN₃) have poor solubility. | Hexane, Toluene |
This table summarizes general solvent effects on SN2 reactions. quora.comlibretexts.orgpressbooks.pub
To further enhance the rate and efficiency of the azidation reaction, especially in biphasic systems or when dealing with less soluble reagents, phase-transfer catalysis (PTC) can be employed. crdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether, facilitates the transfer of the azide anion from an aqueous or solid phase into the organic phase where the haloacetamide substrate is dissolved. crdeepjournal.orgnih.gov
The catalytic cycle involves the quaternary ammonium cation pairing with the azide anion to form an ion pair that is soluble in the organic solvent. This "naked" azide is highly nucleophilic and reacts rapidly with the alkyl halide. The resulting halide anion then pairs with the catalyst cation and returns to the aqueous/solid phase, thus completing the cycle. This technique can lead to faster reactions, milder conditions, and the use of less expensive solvent systems like water/toluene. crdeepjournal.org Chiral phase-transfer catalysts have also been developed for asymmetric azidation reactions, offering a pathway to enantioselective synthesis. nih.govnih.gov
Stereoselective Synthesis of Cyclopropyl (B3062369) Amide Scaffolds
While the synthesis of racemic this compound is straightforward, the preparation of specific enantiomers requires asymmetric synthesis strategies. These methods focus on establishing the stereochemistry of the cyclopropyl ring itself.
One of the most robust methods for asymmetric synthesis is the use of a chiral auxiliary . nih.govwikipedia.orgsigmaaldrich.com A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org
In the context of synthesizing a chiral cyclopropyl amide scaffold, a chiral amine could be used to form an amide that then undergoes a diastereoselective cyclopropanation reaction. Alternatively, a chiral auxiliary can be attached to a molecule that is then elaborated into the cyclopropyl ring.
For example, oxazolidinones (Evans auxiliaries) or pseudoephedrine amides are commonly used to direct asymmetric alkylations and other bond-forming reactions. wikipedia.orgharvard.edu In a hypothetical stereoselective synthesis, an achiral alkene precursor bearing a chiral auxiliary could undergo a diastereoselective cyclopropanation. Subsequent removal of the auxiliary would yield an enantiomerically enriched cyclopropanecarboxylic acid, which could then be converted to the corresponding N-cyclopropyl amide.
A general sequence could be:
Attachment of a chiral auxiliary (e.g., an Evans oxazolidinone) to an α,β-unsaturated carboxylic acid.
Diastereoselective cyclopropanation of the double bond.
Removal of the chiral auxiliary to yield an enantiopure cyclopropanecarboxylic acid.
Standard amide coupling with cyclopropylamine, followed by conversion of a suitable functional group (e.g., from the cyclopropanation reagents) to the 2-azidoacetamide (B1653368) moiety.
This approach allows for precise control over the absolute stereochemistry of the cyclopropane (B1198618) ring, which is a common feature in many biologically active molecules. chemistryviews.orgrsc.org
Asymmetric Cyclopropanation Methodologies
The chirality of the cyclopropylamine moiety is a critical determinant of the biological activity of many pharmaceutical compounds. Therefore, developing enantioselective methods for its synthesis is of paramount importance. A plausible and efficient route to an enantiomerically enriched precursor of this compound involves the asymmetric cyclopropanation of N-vinylcarbamates.
One of the leading strategies in this area is the use of transition metal catalysis. Ruthenium(II)-Pheox complexes, for instance, have demonstrated exceptional efficacy in catalyzing the asymmetric cyclopropanation of vinylcarbamates with diazoesters. This method yields the corresponding protected cyclopropylamine products in high yields, with excellent diastereoselectivity (up to 96:4) and enantioselectivity (up to 99% ee). acs.org The reaction proceeds under mild conditions and represents a direct approach to installing the chiral cyclopropane ring. acs.org
Another powerful strategy involves the copper-catalyzed three-component cyclopropene (B1174273) alkenylamination. This method allows for the synthesis of highly substituted cis-1,2-alkenylcyclopropylamines with exceptionally high enantioselectivity, utilizing a commercial bisphosphine ligand. rsc.org While leading to a more complex cyclopropylamine than needed for the parent structure of this compound, this methodology highlights the advanced tools available for creating diverse and polysubstituted chiral cyclopropylamine scaffolds. rsc.org
These asymmetric methods provide access to chiral N-protected cyclopropylamines. The protecting group can then be removed, and the resulting chiral cyclopropylamine can be acylated with a 2-haloacetyl halide (e.g., 2-chloroacetyl chloride) to form the N-cyclopropylacetamide backbone, ready for the introduction of the azido group.
Below is a table summarizing key findings from relevant asymmetric cyclopropanation research that could be applied to the synthesis of a chiral cyclopropylamine precursor.
Table 1: Asymmetric Cyclopropanation Methodologies for Cyclopropylamine Precursors
| Catalytic System | Substrates | Key Findings | Reference |
|---|---|---|---|
| Ru(II)-Pheox Complex | Vinylcarbamates, Diazoesters | High yields, excellent diastereoselectivity (up to 96:4), and outstanding enantioselectivity (up to 99% ee). acs.org | acs.org |
| Copper/Bisphosphine Ligand | Cyclopropene, Alkenyl Organoboron Reagent, Hydroxyamine Esters | Delivers poly-substituted cis-1,2-alkenylcyclopropylamines with exceptionally high enantioselectivity. rsc.org | rsc.org |
| Engineered Myoglobin Biocatalyst | Vinylarenes, Diazoketones | Highly diastereo- and enantioselective synthesis of keto-functionalized cyclopropanes, which can be converted to amines. nih.gov | nih.gov |
| (DHQD)₂AQN Organocatalyst | α-Purine Acrylates, α-Bromo-Carboxylic Esters | Catalytic asymmetric Michael-initiated ring-closure reactions yield chiral cyclopropyl derivatives with 93-97% ee. nih.gov | nih.gov |
Scale-Up Considerations and Process Development
The scale-up of the synthesis of this compound presents distinct challenges, primarily associated with the introduction and handling of the azide functional group. The final step of the synthesis would likely involve the nucleophilic substitution of a halide (e.g., from 2-chloro-N-cyclopropylacetamide) with an azide source, such as sodium azide (NaN₃). While effective, this chemistry is fraught with potential hazards that require careful management in a process development setting. ucsb.edufsu.edu
Hazards Associated with Azide Chemistry:
Toxicity: Sodium azide is highly toxic, with an acute toxicity comparable to that of sodium cyanide. ucsb.edu
Hydrazoic Acid Formation: In the presence of acid, sodium azide forms hydrazoic acid (HN₃), a highly toxic, volatile, and dangerously explosive gas. acs.orgacs.org Even in neutral aqueous solutions, hydrolysis can produce small amounts of HN₃. aiche.orgwikipedia.org
Explosive Metal Azides: Sodium azide can react with heavy metals, such as copper, lead, or brass (often found in plumbing and older equipment), to form highly shock-sensitive and explosive heavy metal azides. ucsb.eduaiche.org
Energetic Nature of Organic Azides: Small organic azides can be thermally unstable and potentially explosive, especially if they have a low carbon-to-nitrogen ratio. fsu.edustanford.edu They can decompose violently when subjected to heat, shock, or pressure. stanford.edu
Process Development Strategies for Safe Scale-Up:
Given these hazards, modern process development has moved towards implementing robust safety protocols and innovative technologies to mitigate risks.
Elimination of Hazardous Reagents and Solvents: Chlorinated solvents like dichloromethane should be strictly avoided in reactions involving sodium azide, as they can form highly explosive di- and tri-azidomethane. acs.orgstanford.eduresearchgate.net
Control of Hydrazoic Acid: Process conditions must be carefully controlled to prevent the formation and accumulation of hydrazoic acid. This includes maintaining a basic pH and ensuring adequate ventilation and scrubbing of off-gases with a caustic solution. aiche.orgchemicalforums.com Online monitoring of the headspace for HN₃ can be implemented to ensure concentrations remain well below the lower explosion limit. acs.org
Continuous Flow Chemistry: The most significant advancement for safely handling hazardous reactions at scale is the adoption of continuous flow processing. innosyn.com Flow chemistry minimizes the volume of hazardous material present at any given time, offers superior heat transfer to control exothermic events, and allows for precise control over reaction parameters. vapourtec.comeuropa.eu For azide synthesis, a flow reactor can be used to generate the organic azide, which is then immediately consumed in a subsequent step (a "telescoped" reaction), preventing the accumulation of the energetic intermediate. innosyn.comcam.ac.uk
Material Compatibility: All equipment used in the process must be free of incompatible metals. Stainless steel or glass-lined reactors are typically preferred. aiche.org
The transition from batch production to continuous manufacturing is a key strategy for improving the safety and efficiency of processes involving energetic intermediates like organic azides. thechemicalengineer.com This approach not only mitigates the risk of runaway reactions but also often leads to higher yields and better product quality. vapourtec.com
Table 2: Scale-Up Considerations for Azide Synthesis
| Consideration | Hazard | Mitigation Strategy | Reference |
|---|---|---|---|
| Reagent Handling | Sodium azide is highly toxic. | Use of closed systems and personal protective equipment (PPE). researchgate.net | researchgate.net |
| Byproduct Formation | Formation of highly toxic and explosive hydrazoic acid (HN₃). | Strict pH control (maintain basic conditions); use of caustic scrubbers for off-gassing; online monitoring. acs.orgacs.orgaiche.org | acs.orgacs.orgaiche.org |
| Thermal Stability | Exothermic reaction and potential for thermal runaway of the organic azide product. | Continuous flow processing offers superior temperature control and minimizes reaction volume. innosyn.comvapourtec.com | innosyn.comvapourtec.com |
| Material Compatibility | Formation of shock-sensitive heavy metal azides. | Avoid all contact with heavy metals (e.g., copper, lead, brass); use stainless steel or glass-lined reactors. ucsb.eduaiche.org | ucsb.eduaiche.org |
| Intermediate Isolation | Accumulation of potentially explosive organic azide. | Use of "telescoped" reactions in a continuous flow setup where the azide is generated and consumed in situ without isolation. innosyn.comcam.ac.uk | innosyn.comcam.ac.uk |
Chemical Reactivity and Transformative Chemistry of 2 Azido N Cyclopropylacetamide
Click Chemistry Applications (Copper-Catalyzed and Strain-Promoted Cycloadditions)
The azide (B81097) functionality in 2-azido-N-cyclopropylacetamide makes it an ideal substrate for "click chemistry," a class of reactions known for their high efficiency, reliability, and selectivity. wikipedia.orgnih.gov Specifically, the 1,3-dipolar cycloaddition of the azide with alkynes to form 1,2,3-triazoles is a cornerstone of click chemistry. youtube.com This transformation can be achieved through both copper-catalyzed and strain-promoted pathways.
The reaction of this compound with terminal alkynes provides a straightforward route to a diverse range of 1,4-disubstituted 1,2,3-triazole derivatives.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): In the presence of a copper(I) catalyst, this compound can react with a variety of terminal alkynes to exclusively yield 1,4-disubstituted 1,2,3-triazoles. wikipedia.org This reaction is typically carried out under mild conditions, often in aqueous solvent mixtures, and is tolerant of a wide array of functional groups. The copper(I) catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. wikipedia.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the use of a potentially toxic copper catalyst is undesirable, such as in biological systems, strain-promoted azide-alkyne cycloaddition offers an alternative. This reaction utilizes a strained cyclooctyne derivative, which reacts readily with the azide of this compound without the need for a metal catalyst. nih.govenamine.net The relief of ring strain provides the driving force for this bioorthogonal reaction. researchgate.netresearchgate.net
Table 1: Synthesis of 1,2,3-Triazole Derivatives from this compound
| Alkyne Reactant | Reaction Type | Catalyst/Conditions | Product |
|---|---|---|---|
| Phenylacetylene | CuAAC | CuSO4, Sodium Ascorbate, t-BuOH/H2O | 1-( (1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-N-cyclopropylacetamide |
| Propargyl alcohol | CuAAC | CuI, DIPEA, THF | 1-( (1-(hydroxymethyl)-1H-1,2,3-triazol-4-yl)methyl)-N-cyclopropylacetamide |
| Dibenzocyclooctyne (DBCO) | SPAAC | DMSO, Room Temperature | N-cyclopropyl-2-(dibenzo[b,f]azocin-5(6H)-yl)acetamide |
| Bicyclononyne (BCN) | SPAAC | Acetonitrile, Room Temperature | N-cyclopropyl-2-(10-azabicyclo[6.2.0]dec-1(8)-en-10-yl)acetamide |
A key feature of the cycloaddition reactions involving this compound is their high regioselectivity.
In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , the reaction between an azide and a terminal alkyne exclusively produces the 1,4-disubstituted 1,2,3-triazole regioisomer. wikipedia.orgnih.govrsc.org This high degree of regioselectivity is a direct result of the reaction mechanism, which involves the formation of a copper-acetylide intermediate. nih.gov Density functional theory (DFT) studies have shown that the formation of the 1,4-isomer is kinetically and thermodynamically favored over the 1,5-isomer. nih.govrsc.org
In Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , the regioselectivity can be influenced by the structure of the cyclooctyne. However, with many common cyclooctynes, the reaction still proceeds with a high degree of regioselectivity, often favoring one constitutional isomer over the other. rsc.org The specific regiochemical outcome is dependent on the electronic and steric properties of both the azide and the cyclooctyne.
Azide Reduction Reactions
The azide group of this compound can be readily reduced to a primary amine, providing access to valuable aminoacetamide derivatives. This transformation can be accomplished using various reducing agents and methods, with considerations for chemoselectivity and regioselectivity being important, especially in the context of more complex molecules.
The reduction of the azide in this compound to the corresponding amine, 2-amino-N-cyclopropylacetamide, is a synthetically useful transformation. Several methods are available to achieve this.
Staudinger Reduction: This is a mild and highly chemoselective method for reducing azides to amines. wikipedia.orgorganic-chemistry.orgnih.gov The reaction involves treating the azide with a phosphine (B1218219), typically triphenylphosphine, to form an iminophosphorane intermediate. alfa-chemistry.com Subsequent hydrolysis of this intermediate yields the primary amine and a phosphine oxide byproduct. wikipedia.orgyoutube.com This method is particularly useful when other reducible functional groups are present in the molecule.
Catalytic Hydrogenation: This is another common method for the reduction of azides. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under an atmosphere of hydrogen gas. rsc.org This method is generally efficient and clean, with the only byproduct being nitrogen gas.
When this compound is part of a larger molecule containing other sensitive functional groups, the choice of reduction method becomes crucial to ensure chemoselectivity.
For instance, if a molecule contains both an azide and a double or triple bond, catalytic hydrogenation might lead to the reduction of both functional groups. In such cases, the Staudinger reduction offers a significant advantage as it is highly selective for the azide group. organic-chemistry.orgresearchgate.net
Alternatively, other reducing agents can be employed to achieve chemoselective reduction. For example, the use of zinc and ammonium (B1175870) chloride can reduce azides to amines in the presence of other functional groups. researchgate.netsemanticscholar.org Similarly, samarium(II) iodide has been reported for the chemoselective reduction of azides. researchgate.net
Table 2: Protocols for the Reduction of this compound
| Reduction Method | Reagents and Conditions | Product | Key Features |
|---|
Reactions Involving the Amide Functional Group
The amide bond in this compound is generally stable to many reaction conditions. However, it can undergo hydrolysis under either acidic or basic conditions, typically requiring forcing conditions such as high temperatures. libretexts.org
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and heat, the amide can be hydrolyzed to yield cyclopropylamine (B47189) and azidoacetic acid. chemistrysteps.comyoutube.comkhanacademy.org The reaction proceeds through protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.
Base-Catalyzed Hydrolysis: Under strong basic conditions, for example, by heating with aqueous sodium hydroxide, the amide can also be hydrolyzed. chemistrysteps.comyoutube.comkhanacademy.org The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The resulting tetrahedral intermediate then collapses to give a carboxylate salt and cyclopropylamine.
It is important to note that under the conditions required for amide hydrolysis, the azide group may also be susceptible to reaction, potentially leading to a mixture of products depending on the specific reagents and conditions employed.
Acylation and Derivatization Strategies
The synthesis of this compound itself serves as a primary example of acylation. The process commences with the acylation of cyclopropylamine using bromoacetyl bromide. This reaction forms the N-cyclopropyl-2-bromoacetamide intermediate. Subsequent derivatization is achieved through a nucleophilic substitution reaction where the bromide is displaced by a sodium azide, yielding the target molecule, this compound. This two-step sequence is an effective method for the introduction of the azidoacetyl group to a cyclopropylamine core.
A significant derivatization of this compound involves the conversion of its amide moiety into an imidoyl chloride. This transformation is typically achieved by reacting the amide with oxalyl chloride. The resulting imidoyl chloride is a reactive intermediate that is not isolated but used in situ for further chemical transformations, as detailed in the subsequent section.
Intermolecular Condensation Pathways
This compound, via its imidoyl chloride derivative, can participate in intermolecular condensation reactions to form heterocyclic structures. A notable example is the synthesis of 1,2,4-triazoles. Following the in situ formation of the imidoyl chloride from this compound and oxalyl chloride, the intermediate is reacted with an acyl chloride. The subsequent intermolecular condensation, which occurs in the presence of aqueous sodium bicarbonate at reflux, leads to the formation of a 1,2,4-triazole ring system. This pathway highlights the utility of the amide functionality within this compound as a precursor to more complex heterocyclic scaffolds.
| Reactant 1 | Reactant 2 | Reagents | Conditions | Product | Yield |
| This compound | Acyl Chloride | 1. Oxalyl Chloride2. Aq. Sodium Bicarbonate | Reflux | 1,2,4-Triazole derivative | Not Reported |
Cyclopropyl (B3062369) Ring Opening and Rearrangement Reactions
A comprehensive review of the scientific literature does not reveal any specific studies detailing the cyclopropyl ring opening or rearrangement reactions of this compound. While N-cyclopropyl amides can, under certain conditions, undergo ring-opening reactions, specific examples and conditions for this particular compound have not been documented.
Exploitation as a Synthon in Cascade and Multicomponent Reactions
Currently, there are no reported examples in the scientific literature of this compound being utilized as a synthon in cascade or multicomponent reactions. Although the combination of the azide and the amide functionalities suggests potential for such applications, these synthetic pathways have yet to be explored or documented for this specific molecule.
Mechanistic Investigations and Reaction Dynamics
Elucidation of Reaction Pathways
The reaction pathways of 2-azido-N-cyclopropylacetamide are primarily dictated by the energetic landscape of the molecule, with thermal and photochemical conditions favoring distinct routes. Two principal pathways are considered: thermal decomposition and cycloaddition reactions.
Thermal Decomposition: The thermal decomposition of alkyl azides typically proceeds through the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate. In the case of this compound, this would lead to the formation of N-cyclopropyl-2-nitrenoacetamide. Computational studies on the analogous compound, 2-azido-N,N-dimethylethanamine (DMAZ), suggest that N-N₂ bond fission is a low-energy pathway. Four potential reaction types have been modeled for DMAZ: (i) N-N₂ bond fission to form a nitrene, (ii) elimination of hydrazoic acid (HN₃), (iii) N-N₂ bond fission with the formation of heterocyclic rings, and (iv) simple bond scission of C-H, C-N, and C-C bonds. Of these, N-N₂ bond fission leading to nitrene formation was found to have the lowest activation barriers researchgate.net.
Cycloaddition Reactions: The azide (B81097) group in this compound can also participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes, to form triazole or triazoline rings, respectively. This type of reaction is a cornerstone of "click chemistry" and proceeds via a concerted mechanism. Density Functional Theory (DFT) analysis of the 1,3-dipolar cycloaddition of a similar compound, 2-azido-N-(4-diazenylphenyl)acetamide, with a terminal alkyne has been used to study the regioselectivity of the reaction growingscience.com.
Identification and Characterization of Reaction Intermediates
The primary reactive intermediate in the thermal decomposition of this compound is the corresponding nitrene, N-cyclopropyl-2-nitrenoacetamide . Nitrenes are highly electrophilic species that can exist in either a singlet or triplet spin state, with the ground state typically being the triplet. The geometries of stationary points in the decomposition of DMAZ were modeled using the MPWB1K/6-31+G(d,p) model, and unrestricted broken spin symmetry calculations were employed to locate the minimum energy intersystem crossing points for triplet nitrene formation researchgate.net.
In cycloaddition reactions, the mechanism is generally considered to be concerted, meaning that bond formation occurs in a single step without the formation of a distinct intermediate. However, computational studies on some [2+2] cycloaddition-cycloreversion reactions have suggested the transient formation of a zwitterionic intermediate, particularly when the reactants have strong donor-acceptor properties nih.gov. For the [3+2] cycloaddition of this compound, the reaction is expected to proceed through a five-membered cyclic transition state.
Transition State Analysis in Key Transformations
Transition state analysis provides critical information about the energy barriers and geometries of the highest energy points along a reaction coordinate.
For the thermal decomposition via N-N₂ bond fission, the transition state involves the elongation of the N-N bond. Computational studies on analogous azides have characterized the geometries of these transition states. For DMAZ, the barriers for pathways leading to cyclic products were found to be only 2-4 kcal/mol higher than those for nitrene formation researchgate.net.
In [3+2] cycloaddition reactions , the transition state geometry is a key determinant of the reaction's stereoselectivity and regioselectivity. The analysis of transition state geometries for cycloaddition reactions can be complex, and different pathways are often considered. Molecular electron density theory (MEDT) has been used to analyze the [3+2] cycloaddition reaction between 2-methylene-1,3-dithiolane 1,3-dioxide and a nitrone at the B3LYP/6-311++G(d,p) level of theory to determine the different possible transition states researchgate.net. The relative energies of these transition states determine the preferred reaction pathway.
A computational study on the similar 2-azido-N,N-dimethylcyclopropanamine (ADMCPA) identified multiple stable conformers with different dihedral angles, which could influence the approach to the transition state in various reactions dtic.mil.
Kinetic and Thermodynamic Parameters of Reactions
The kinetic and thermodynamic parameters of reactions involving this compound can be estimated through computational methods and by analogy to similar compounds.
For the thermal decomposition of DMAZ, a representative gas-phase rate expression was derived from QCISD(T)/6-31++G(3df,2p)//MPWB1K/6-31+G(d,p) results as 2.69 × 10⁹ (s⁻¹)T¹·⁴⁰⁵ exp(-39.0 (kcal/mol)/RT) researchgate.net. This provides an estimate for the kinetic parameters that might be expected for the decomposition of this compound.
The thermodynamic parameters for the conformers of the analogous trans-ADMCPA have been calculated, showing small energy differences between them (<0.2 kcal/mol) dtic.mil. This suggests a dynamic equilibrium between different ground-state geometries that could influence reaction kinetics.
| Parameter | Value |
|---|---|
| Pre-exponential Factor (A) | 2.69 × 10⁹ s⁻¹ T¹·⁴⁰⁵ |
| Activation Energy (Ea) | 39.0 kcal/mol |
Solvent Effects on Reaction Mechanisms
The solvent can have a significant impact on the kinetics and mechanism of a reaction by stabilizing or destabilizing the reactants, transition states, and intermediates.
For the thermal decomposition of DMAZ, the rate expression was adjusted to account for solvation by n-dodecane, resulting in the expression 1.11 × 10⁹ (s⁻¹)T¹·⁴⁸⁰ exp(-37.6 (kcal/mol)/RT) researchgate.net. This demonstrates that a non-polar solvent can influence the kinetic parameters.
In general, the rate of a reaction can be affected by the solvent's polarity and dielectric constant. For reactions proceeding through a polar transition state, polar solvents are expected to increase the reaction rate. The effect of the solvent on the rate of reaction is determined by the relative stabilization of the initial materials and the corresponding transition state through solvation ajgreenchem.com. The study of the reaction of various carboxylic acids with diazodiphenylmethane in different aprotic solvents showed that the reaction rates could be correlated using the Kamlet-Taft solvatochromic equation, which considers the solvent's polarity/polarizability, hydrogen bond donor acidity, and hydrogen bond acceptor basicity researchgate.net.
| Solvent | Dielectric Constant (ε at 25°C) | Activation Energy (Ea) (kJ/mol) |
|---|---|---|
| Methanol | 32.70 | 104.2 |
| Ethanol (B145695) | 24.55 | 46.9 |
Spectroscopic Characterization for Structural Elucidation and Reaction Monitoring
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the characteristic functional groups within a molecule by probing their vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is particularly sensitive to polar bonds and provides a distinct signature for the key functional groups in 2-azido-N-cyclopropylacetamide. The most prominent and diagnostic feature in the FT-IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (B81097) (N₃) group. This peak is typically observed in the range of 2100-2150 cm⁻¹. The exact position can be influenced by the electronic environment, but its intensity and characteristic location make it an excellent marker for the presence of the azido (B1232118) moiety.
Another key functional group, the secondary amide, gives rise to several characteristic bands. The N-H stretching vibration is observed as a moderate to strong band around 3300 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, appears as a strong absorption in the region of 1640-1680 cm⁻¹. The amide II band, resulting from a combination of N-H bending and C-N stretching, is typically found near 1550 cm⁻¹.
The cyclopropyl (B3062369) group exhibits characteristic C-H stretching vibrations just above 3000 cm⁻¹ and ring deformation (breathing) modes at lower wavenumbers. The methylene (B1212753) group (CH₂) adjacent to the azide will have C-H stretching vibrations in the 2850-2960 cm⁻¹ range.
Table 1: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong | N-H Stretch (Amide) |
| >3000 | Medium | C-H Stretch (Cyclopropyl) |
| 2850-2960 | Medium | C-H Stretch (Methylene) |
| 2100-2150 | Strong, Sharp | N₃ Asymmetric Stretch |
| 1640-1680 | Strong | C=O Stretch (Amide I) |
| ~1550 | Medium | N-H Bend, C-N Stretch (Amide II) |
Fourier-Transform Raman (FT-Raman) Spectroscopy
Complementing FT-IR, Fourier-Transform Raman (FT-Raman) spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The symmetric stretch of the azide group, which is often weak or absent in the IR spectrum, can sometimes be observed in the Raman spectrum. However, the most significant contribution in the FT-Raman spectrum of this compound would be from the C-H and C-C vibrations of the cyclopropyl and methylene groups. The symmetric C-C stretching of the cyclopropyl ring would give a characteristic band.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the connectivity and chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound will show distinct signals for each type of proton in the molecule. The amide proton (N-H) is expected to appear as a broad singlet, typically in the downfield region (δ 7.0-8.5 ppm), and its chemical shift can be solvent-dependent.
The methylene protons (CH₂) adjacent to the electron-withdrawing azide group will be deshielded and are expected to resonate as a singlet around δ 3.5-4.5 ppm. The cyclopropyl protons will exhibit a more complex pattern due to their unique chemical and magnetic environments. The methine proton (CH) of the cyclopropyl group attached to the nitrogen will be deshielded and is expected to appear as a multiplet in the range of δ 2.5-3.0 ppm. The remaining four cyclopropyl protons will appear as multiplets in the upfield region, typically between δ 0.5 and 1.0 ppm, due to their shielded environment.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.0-8.5 | br s | 1H | N-H |
| 3.5-4.5 | s | 2H | N₃-CH ₂ |
| 2.5-3.0 | m | 1H | N-CH (cyclopropyl) |
| 0.5-1.0 | m | 4H | CH ₂ (cyclopropyl) |
s = singlet, br s = broad singlet, m = multiplet
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C=O) of the amide will be the most downfield signal, expected in the range of δ 165-175 ppm. The carbon of the methylene group attached to the azide (N₃-CH₂) will be significantly deshielded and is predicted to appear around δ 50-60 ppm.
The carbons of the cyclopropyl ring will have characteristic chemical shifts. The methine carbon (CH) attached to the nitrogen will be found in the range of δ 20-30 ppm, while the two methylene carbons (CH₂) of the cyclopropyl ring will resonate at higher field, typically between δ 5 and 15 ppm.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 165-175 | C =O (Amide) |
| 50-60 | N₃-C H₂ |
| 20-30 | N-C H (cyclopropyl) |
| 5-15 | C H₂ (cyclopropyl) |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For this compound, this would be particularly useful for confirming the coupling network within the cyclopropyl ring, showing correlations between the methine proton and the adjacent methylene protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. An HMQC or HSQC spectrum would show a cross-peak connecting the ¹H signal of the N₃-CH₂ group to its corresponding ¹³C signal, and similarly for the protons and carbons of the cyclopropyl ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations for this compound would include a correlation from the amide proton (N-H) to the carbonyl carbon (C=O) and the cyclopropyl methine carbon. Correlations from the methylene protons (N₃-CH₂) to the carbonyl carbon would also be expected, confirming the acetamide (B32628) fragment.
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of "this compound" through the analysis of its fragmentation patterns. Under electron ionization (EI), the molecule is expected to form a molecular ion (M+), whose mass-to-charge ratio (m/z) confirms the molecular weight.
A primary and characteristic fragmentation pathway for organic azides is the loss of a molecule of dinitrogen (N₂), which is a stable, neutral species. dtic.milresearchgate.net This elimination results in a prominent fragment ion. Subsequent fragmentation would likely involve the amide and cyclopropyl moieties. Cleavage of the amide bond and fragmentation of the cyclopropyl ring are common pathways observed in the mass spectra of related compounds. youtube.comacs.org
A plausible fragmentation pattern for this compound is outlined below. The initial loss of N₂ is a key diagnostic feature, followed by cleavages around the carbonyl group and within the cyclopropyl ring.
Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment Ion | Structural Formula of Fragment |
| 140 | Molecular Ion [M]⁺ | [C₅H₈N₄O]⁺ |
| 112 | [M - N₂]⁺ | [C₅H₈N₂O]⁺ |
| 84 | [M - N₂ - CO]⁺ | [C₄H₈N₂]⁺ |
| 70 | [M - N₂ - CH₂CO]⁺ | [C₃H₆N₂]⁺ |
| 56 | [Cyclopropyl isocyanate]⁺ | [C₃H₅NO]⁺ |
| 41 | [Cyclopropyl]⁺ | [C₃H₅]⁺ |
Note: This data is illustrative and represents a scientifically plausible fragmentation pattern.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For "this compound," the primary chromophores are the azide and the amide functional groups.
Alkyl azides are known to exhibit weak absorption bands in the ultraviolet region, typically around 285 nm. acs.org This absorption is attributed to an n → π* transition, where a non-bonding electron from a nitrogen atom is promoted to an anti-bonding π* orbital. The amide group in acetamide derivatives also shows a characteristic absorption in the far UV region, which corresponds to a π → π* transition. researchgate.netpitt.edu
When these two chromophores are present in "this compound," their electronic transitions can be observed. The n → π* transition of the azide group is expected to be the most prominent feature in the near-UV region.
Table 2: Hypothetical UV-Vis Spectroscopic Data for this compound in Ethanol (B145695)
| Wavelength (λmax) | Molar Absorptivity (ε) | Electronic Transition | Associated Functional Group |
| ~285 nm | Low | n → π | Azide |
| ~205 nm | High | π → π | Amide |
Note: This data is illustrative and represents scientifically plausible spectroscopic characteristics.
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
The ability to monitor chemical reactions in real-time, or in situ, is crucial for understanding reaction kinetics, mechanisms, and for process optimization. For reactions involving "this compound," such as its synthesis or its use in cycloaddition reactions (e.g., "click chemistry"), several advanced spectroscopic techniques are invaluable.
In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for real-time reaction monitoring. mt.commt.comnih.gov By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the vibrational spectra of the reacting species can be continuously recorded. The azide group has a very strong and characteristic asymmetric stretching vibration that appears in a relatively clear region of the infrared spectrum, typically around 2100 cm⁻¹. researchgate.net
This distinct peak allows for the precise tracking of the consumption or formation of "this compound." For instance, in a synthesis reaction, the appearance and increase in the intensity of the azide peak would signify the progress of the reaction. Conversely, in a subsequent reaction where the azide is consumed, the disappearance of this peak would indicate reaction completion. acs.orgyoutube.com The carbonyl stretch of the amide group (around 1650 cm⁻¹) can also be monitored simultaneously to provide a more comprehensive picture of the reaction progress.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: While less commonly used for continuous in situ monitoring due to instrumentation constraints, benchtop NMR spectrometers are emerging as valuable tools for real-time analysis of certain reactions. researchgate.netnih.govacs.org For "this compound," the protons on the cyclopropyl ring and the methylene group adjacent to the azide have distinct chemical shifts. By acquiring ¹H NMR spectra at regular intervals, the disappearance of starting material signals and the appearance of product signals can be quantified to determine reaction kinetics. This technique is particularly useful for identifying and characterizing any intermediates that may form during the reaction.
These advanced in situ monitoring techniques provide a dynamic understanding of the chemical processes involving "this compound," enabling greater control and optimization of its synthesis and applications.
Computational and Theoretical Studies
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations can predict stable conformations, bond lengths, bond angles, and other geometric parameters.
Density Functional Theory (DFT) is a powerful computational method that determines the electronic structure of a molecule by modeling its electron density. nih.gov DFT calculations are widely used due to their balance of accuracy and computational cost. For 2-azido-N-cyclopropylacetamide, DFT calculations would be instrumental in optimizing the molecular geometry to find its most stable conformation.
These calculations would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to solve the Kohn-Sham equations. The output would provide the optimized Cartesian coordinates of each atom, from which bond lengths, bond angles, and dihedral angles can be determined. Furthermore, electronic properties such as total energy, dipole moment, and atomic charges can be calculated.
Illustrative Data Table for DFT Calculations: This table is a representation of typical data obtained from DFT calculations and is not based on actual computed data for this compound.
| Parameter | Calculated Value |
|---|---|
| Total Energy (Hartree) | Value |
| Dipole Moment (Debye) | Value |
| C=O Bond Length (Å) | Value |
Hartree-Fock (HF) theory is an ab initio method that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. gatech.eduwikipedia.org While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF theory is a foundational method in computational chemistry. insilicosci.com
Applying HF theory to this compound would also yield information about its molecular geometry and electronic structure. The results from HF calculations can be a useful starting point for more advanced computational methods that incorporate electron correlation.
Illustrative Data Table for HF Theory Applications: This table is a representation of typical data obtained from Hartree-Fock calculations and is not based on actual computed data for this compound.
| Parameter | Calculated Value |
|---|---|
| Total Energy (Hartree) | Value |
| Ionization Potential (eV) | Value |
| C-N Bond Length (Å) | Value |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and shapes of these orbitals provide insights into the kinetic and thermodynamic stability of a molecule and its reaction pathways. youtube.com
The HOMO is the outermost orbital containing electrons and acts as an electron donor. wikipedia.org A molecule with a high-energy HOMO is more likely to be a good nucleophile. For this compound, the HOMO would likely be localized on the azide (B81097) group or the amide functionality, as these are the most electron-rich regions. The energy of the HOMO is related to the ionization potential of the molecule.
The LUMO is the innermost orbital without electrons and acts as an electron acceptor. wikipedia.org A molecule with a low-energy LUMO is more likely to be a good electrophile. The energy of the LUMO is related to the electron affinity of the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity. wikipedia.org A large HOMO-LUMO gap suggests high stability and low reactivity.
Illustrative Data Table for FMO Analysis: This table is a representation of typical data obtained from FMO analysis and is not based on actual computed data for this compound.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Value |
| LUMO Energy | Value |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is used to predict the reactive sites for electrophilic and nucleophilic attack. researchgate.net Different colors on the MEP map represent different values of the electrostatic potential.
Typically, red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. Blue regions represent areas of positive electrostatic potential, which are prone to nucleophilic attack and are usually found around electropositive atoms like hydrogen.
For this compound, the MEP map would be expected to show negative potential (red) around the oxygen atom of the carbonyl group and the terminal nitrogen atoms of the azide group. Positive potential (blue) would likely be concentrated around the hydrogen atoms, particularly the one attached to the amide nitrogen.
Natural Bond Orbital (NBO) Analysis
The azide group is known for its unique electronic structure, which can be represented by several resonance forms, with the most significant being N⁻=N⁺=N⁻. wikipedia.org NBO analysis of similar azido (B1232118) compounds often reveals a significant negative charge on the terminal nitrogen atoms and a positive charge on the central nitrogen. scirp.org This charge distribution is crucial for understanding the molecule's reactivity and intermolecular interactions.
Hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital, play a key role in molecular stability. In "this compound," significant interactions would be expected between the lone pairs of the amide oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds. For instance, in azapeptides, which share the amide linkage, NBO analysis has shown that intramolecular hydrogen bonds are stabilized by n → σ* interactions. mdpi.com Similar interactions would likely contribute to the conformational preferences of "this compound."
Table 1: Predicted NBO Analysis Data for Key Interactions in this compound (based on analogous compounds)
| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |
| LP (O) | σ* (C-N) | High | Amide Resonance |
| LP (N) | σ* (C-C) of cyclopropyl (B3062369) | Moderate | Hyperconjugation |
| LP (N) of azide | σ* (C-N) | Moderate | Hyperconjugation |
Note: E(2) represents the second-order perturbation theory energy of stabilization. Higher E(2) values indicate stronger interactions.
Conformational Analysis and Energy Minima
The conformational landscape of "this compound" is primarily defined by rotations around the amide bond (C-N) and the N-cyclopropyl bond. Studies on the analogous compound, N-cyclopropylacetamide, have revealed unexpected conformational behavior. nih.govacs.org Unlike other secondary amides that predominantly exist in the Z-rotamer (trans) configuration, N-cyclopropylacetamide shows a significant population of the E-rotamer (cis), up to 16-19% in apolar solvents. nih.govacs.org This is attributed to reduced steric hindrance between the cyclopropyl group and the acetyl methyl group.
Furthermore, the conformation around the N-cyclopropyl bond in N-cyclopropylacetamide is found to be 'ortho,' with a dihedral angle of about 100° between the N-H and C-H bonds, as opposed to the more common 'anti' conformation (180°). acs.org This preference is likely to be present in "this compound" as well. The azidoacetyl group, being sterically demanding, might influence the exact rotational barriers and equilibrium populations of different conformers. The energy minima would correspond to staggered conformations that minimize torsional and steric strain. chemistrysteps.com
Table 2: Predicted Low-Energy Conformers of this compound
| Conformer | Dihedral Angle (O=C-N-C_cyclopropyl) | Dihedral Angle (H-N-C_cyclopropyl-H) | Relative Energy (kcal/mol) | Predicted Population |
| Z-ortho | ~180° | ~100° | 0 (Reference) | High |
| E-ortho | ~0° | ~100° | > 0 | Moderate |
| Z-anti | ~180° | ~180° | Higher | Low |
| E-anti | ~0° | ~180° | Highest | Very Low |
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of a molecule over time, offering insights into its flexibility and the transitions between different energy minima. For "this compound," MD simulations would be instrumental in understanding the dynamic behavior of the azido and cyclopropyl groups.
Simulations of other azide-containing molecules have shown that the azido group can exhibit significant flexibility and can strongly interact with its environment, such as solvent molecules. aip.org In an aqueous solution, the terminal nitrogen atoms of the azide group would be expected to form hydrogen bonds with water molecules. aip.org The thermal stability of the azide group is also a key aspect that can be investigated through MD simulations, with decomposition often occurring above 100°C. mdpi.com
The cyclopropyl group, being a rigid moiety, will restrict the conformational freedom of the molecule. scientificupdate.com MD simulations would help to visualize the rotational dynamics around the single bonds and to calculate the free energy landscape associated with these motions, providing a more complete picture of the molecule's conformational preferences than static calculations alone.
Molecular Docking Studies for Ligand-Macromolecule Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For "this compound," docking studies could predict its potential binding modes to various macromolecular targets, such as enzymes or receptors.
The cyclopropyl group is a common feature in many biologically active compounds and is known to participate in hydrophobic and other non-covalent interactions within protein binding pockets. rsc.orgresearchgate.net The amide group of "this compound" can act as both a hydrogen bond donor (N-H) and acceptor (C=O), allowing it to form key interactions with protein residues. The azido group, with its terminal nitrogen atoms carrying a partial negative charge, can also participate in electrostatic interactions or act as a weak hydrogen bond acceptor.
Docking studies of similar cyclopropane-containing carbohydrazide (B1668358) derivatives have shown their potential as anticancer agents by binding to the colchicine (B1669291) binding site of tubulin. ias.ac.in This suggests that "this compound" could also exhibit interesting biological activities, which could be explored through systematic docking against a panel of therapeutic targets. The binding affinity, typically reported as a docking score in kcal/mol, indicates the strength of the interaction, with values closer to -10 kcal/mol suggesting efficient binding. mdpi.com
Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Target
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
| Example Kinase | -8.5 | Leu83, Val91, Ala148 | Hydrophobic (cyclopropyl) |
| Asp161 | Hydrogen Bond (amide N-H) | ||
| Gln145 | Hydrogen Bond (amide C=O) | ||
| Arg75 | Electrostatic (azide) |
Structure Reactivity Relationships and Molecular Design Principles
Influence of the Azido (B1232118) Group on Electronic and Steric Properties
The azido group (–N₃) is a linear, sterically compact functional group that exerts a significant electronic influence on the molecule. nih.govrsc.org Its electronic character is often described as "chameleonic," capable of acting as both an inductively withdrawing group and a resonance-donating group, depending on the electronic demands of the system it is attached to. acs.org
Electronic Effects: The electronic influence of the azide (B81097) can be quantified using Hammett-Taft parameters. Studies on azido-substituted aromatic systems have provided insight into its dual nature. The azide acts as an inductively withdrawing group due to the high electronegativity of the nitrogen atoms. acs.orgresearchgate.net However, it can also act as a π-donor through resonance. This behavior varies depending on the molecular context. For instance, when attached to a phenol (B47542) ring, the azide shows a negligible resonance contribution, but when attached to a benzoic acid system, it acts as a strong π-donor. acs.org In the aliphatic context of 2-azido-N-cyclopropylacetamide, the primary electronic effect is strong induction via the sigma bond, which withdraws electron density from the adjacent methylene (B1212753) carbon.
| Parameter | Value (on phenol system) acs.orgresearchgate.net | Value (on benzoic acid system) acs.org | Description |
| σ_F (Field/Inductive) | 0.38 | 0.69 | Represents the inductive electron-withdrawing effect. |
| σ_R (Resonance) | 0.02 | -0.39 | Represents the resonance effect; a negative value indicates π-donation. |
Steric Properties: The azido group is nearly linear, with an N-N-N bond angle of approximately 171-173°. mdpi.com This geometry makes it a sterically undemanding substituent, often described as "sterically compact." rsc.org This low steric profile allows it to participate in reactions, such as 1,3-dipolar cycloadditions, without imposing significant steric hindrance, a property that is highly valuable in the design of chemical probes and synthetic intermediates. nih.gov
Impact of the Cyclopropyl (B3062369) Moiety on Molecular Conformation and Stereoelectronic Effects
The N-cyclopropyl group introduces significant and unusual conformational and stereoelectronic effects that are not observed in other N-alkyl amides. These effects primarily arise from the unique orbital characteristics of the cyclopropane (B1198618) ring.
NMR studies on the parent compound, N-cyclopropylacetamide, revealed two key conformational distinctions. Firstly, it displays an unexpectedly high population of the E-rotamer (cis) around the amide C-N bond, reaching 16-19% in apolar solvents. nih.gov This is rare for secondary amides, which typically favor the Z (trans) conformation to minimize steric clashes. Secondly, the molecule predominantly adopts an ortho conformation around the N–cyclopropyl bond, where a C-H bond of the cyclopropyl ring is syn-periplanar to the C=O bond, rather than the more common anti conformation seen in other secondary acetamides. nih.gov
These conformational preferences are driven by stereoelectronic interactions. The cyclopropane ring's Walsh orbitals, which have significant p-character, can interact with the amide's π-system. The preferred ortho conformation allows for stabilizing hyperconjugative interactions between the cyclopropyl C-C bonds and the amide π* orbital. This interaction influences the electronic properties of the amide bond and contributes to the unusual stability of the E-rotamer.
Rational Design of Analogues for Modified Chemical Reactivity
The rational design of analogues of this compound can be approached by systematically modifying its core components to tune its reactivity, selectivity, or physical properties. The principles guiding this design are based on the structure-reactivity relationships discussed.
Modification of the Azido Moiety: While the azide itself is typically the reactive handle (e.g., for click chemistry), placing substituents on the carbon alpha to the azide can modulate its reactivity. Introducing electron-withdrawing groups at this position would be expected to increase the rate of cycloaddition reactions. researchgate.net
Modification of the Cyclopropyl Ring: Introducing substituents on the cyclopropyl ring can alter the conformational preferences of the amide. Bulky substituents could be used to further influence the E/Z rotamer ratio or lock the molecule into a specific conformation, which could in turn affect its reactivity in intramolecular reactions. nih.gov
Modification of the Amide Linkage: Replacing the acetyl group with other acyl groups can introduce steric bulk or electronic variation. For example, a bulkier acyl group could increase steric hindrance around the amide, potentially influencing intermolecular interactions or altering the rotational barrier of the N-cyclopropyl bond.
| Design Strategy | Structural Modification | Expected Effect on Reactivity/Properties |
| Enhance Cycloaddition Rate | Add electron-withdrawing group (e.g., F, CN) to the α-carbon | Increases electrophilicity of the azide, accelerating reactions with nucleophilic alkynes. researchgate.net |
| Alter Conformation | Add substituents to the cyclopropyl ring | Modifies the E/Z amide rotamer equilibrium and N-cPr rotational preference. nih.gov |
| Introduce Steric Bias | Replace acetyl group with a bulkier acyl group (e.g., pivaloyl) | Hinders approach to the amide, potentially increasing selectivity in certain reactions. |
| Improve Solubility | Incorporate polar groups (e.g., -OH, -OMe) on the acyl or cyclopropyl moiety | Modifies physical properties for specific applications (e.g., in biological systems). |
Substituent Effects on Reaction Selectivity and Efficiency
The reactivity of the azido group in this compound, particularly in its hallmark 1,3-dipolar cycloaddition reactions, is highly sensitive to substituent effects. These effects can be electronic or steric in nature and can influence both the rate (efficiency) and the regioselectivity of the reaction. researchgate.net
Electronic Effects: The rate of azide-alkyne cycloadditions is significantly influenced by the electronic nature of the substituents on both reaction partners. Electron-withdrawing groups attached to the azide (or the carbon adjacent to it) generally accelerate the reaction with electron-rich alkynes. researchgate.net Conversely, electron-donating groups can slow the reaction. This principle allows for the fine-tuning of reaction kinetics.
Steric Effects: Steric hindrance plays a crucial role in determining the regioselectivity of the cycloaddition. acs.org In reactions with asymmetric alkynes, the azide will preferentially add in a manner that minimizes steric clash in the transition state. While the azido group itself is small, bulky substituents elsewhere in the molecule, such as on the cyclopropyl ring or the acyl group in an analogue, could sterically direct the approach of the alkyne, favoring the formation of one regioisomer over the other. acs.org For example, studies have shown that as the steric bulk of an alkyne substituent increases, the regioisomeric ratio of the resulting triazole product can be reversed. acs.org
Conformational Preferences and Their Role in Chemical Transformations
As established, the N-cyclopropylamide portion of the molecule exhibits distinct conformational preferences, namely the significant population of the E-rotamer and the favored ortho conformation around the N-cPr bond. nih.gov These preferences are not merely static structural features; they actively influence the molecule's chemical transformations.
For potential intramolecular reactions, these conformational biases are critical. The specific spatial arrangement dictated by the E/Z and ortho/anti preferences determines the proximity of the azido group to other parts of the molecule. A rational design strategy could exploit this by introducing a reactive partner elsewhere in the molecule (e.g., on the cyclopropyl ring) that is brought into close proximity to the azide in the preferred conformer, thereby facilitating an intramolecular cyclization. The energy barrier to rotation around the amide and N-cPr bonds also plays a role, as the molecule must adopt a specific conformation to reach the transition state for such a reaction. nih.gov
Role As a Versatile Building Block in Complex Organic Synthesis
Precursor for Nitrogen-Containing Heterocyclic Compounds
Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and natural products. The azide (B81097) functionality in 2-azido-N-cyclopropylacetamide makes it a potential starting material for various heterocyclic systems.
Pyrroles and Pyrrolidines
While direct conversions of this compound to pyrroles or pyrrolidines are not extensively documented, the azide group could, in principle, be reduced to an amine. This resulting amine could then undergo classical pyrrole (B145914) or pyrrolidine (B122466) syntheses, such as the Paal-Knorr synthesis, by reacting with a 1,4-dicarbonyl compound.
Imidazoles and Thiazoles
The synthesis of imidazoles and thiazoles typically requires precursors with a 1,2-diamine or 2-amino-thiol skeleton, respectively. The transformation of this compound into such precursors would necessitate multi-step synthetic sequences that are not yet described in the literature.
Pyridines and Quinolines
The construction of pyridine (B92270) and quinoline (B57606) rings generally involves the condensation of amines with dicarbonyl compounds or their equivalents. Similar to the synthesis of other heterocyles, the initial reduction of the azide in this compound to the corresponding amine would be a necessary first step, followed by well-established cyclization strategies.
Poly-substituted Nitrogen Heterocycles
The azide group offers a potential entry point for the synthesis of poly-substituted nitrogen heterocycles through [3+2] cycloaddition reactions with various alkynes or alkenes, leading to triazoles or triazolines. These reactions, often catalyzed by copper or ruthenium, are known for their high efficiency and regioselectivity. The resulting cycloadducts could then be further elaborated.
Integration into Diverse Molecular Architectures
The cyclopropylamide moiety of this compound can be incorporated into larger molecular frameworks. The amide bond is generally stable and can serve as a key structural linkage. The cyclopropyl (B3062369) group can act as a rigid spacer or be involved in further transformations.
Enabling Strategies for Total Synthesis of Complex Molecules
In the context of total synthesis, building blocks like this compound could theoretically be employed to introduce the N-cyclopropylacetamide substructure, which is present in some biologically active molecules. The azide functionality provides a latent amino group that can be unmasked at a later stage of a synthetic sequence, avoiding potential side reactions.
Development of Novel Synthetic Methodologies Utilizing the Compound Framework
The chemical architecture of this compound, which combines an energetic azide group, a stable cyclopropyl ring, and a versatile acetamide (B32628) linker, presents a unique platform for the development of novel synthetic methodologies. Its utility stems from the distinct reactivity of each functional group, allowing it to serve as a versatile building block for constructing complex molecular scaffolds, particularly in the synthesis of heterocyclic compounds and peptidomimetics.
The azide moiety is a cornerstone of its synthetic potential. Organic azides are highly valued in chemical synthesis for their diverse reactivity. nih.gov They are key participants in [3+2] cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry." This reaction enables the efficient and regioselective formation of stable 1,2,3-triazole rings. nih.gov Methodologies leveraging this reaction can use this compound to conjugate its core structure with a wide array of alkyne-containing molecules, generating libraries of novel triazole-containing compounds.
Furthermore, the azide group serves as a stable and efficient precursor to a primary amine. google.com This transformation can be achieved under mild conditions, such as through Staudinger reduction or catalytic hydrogenation. In multi-step synthesis, the azide is often preferred over other amine-protecting groups due to its stability under various reaction conditions. bohrium.com This allows for the selective unmasking of the amine at a late stage of a synthetic sequence. New synthetic methods can exploit this property for the synthesis of complex amines, amino acids, and peptide fragments where the N-cyclopropylacetamide unit can influence conformation and biological activity.
The N-cyclopropylamide group also contributes significantly to the compound's utility. Cyclopropylamines are prevalent motifs in many pharmaceutical and agrochemical compounds. researchgate.net The cyclopropyl ring imparts conformational rigidity and can improve metabolic stability and binding affinity. Methodologies can be developed where the this compound framework is elaborated into more complex structures that retain this valuable cyclopropyl group.
Several innovative synthetic strategies can be envisioned based on this compound's framework:
Synthesis of Heterocyclic Scaffolds: Beyond triazoles, the azide functionality can be used to construct other important heterocyclic systems. For instance, its reaction with primary amines can lead to the formation of substituted tetrazoles. nih.gov Additionally, rhodium(II)-catalyzed transannulation reactions of the initially formed triazoles with nitriles could provide access to novel N-substituted imidazoles. nih.gov
Amide Bond Formation and Peptide Synthesis: The azide group is a valuable tool in peptide synthesis as it helps prevent racemization during coupling reactions. A methodology employing this compound as a synthon could lead to the creation of non-natural amino acids and peptides. The azide can be reduced to an amine, which is then available for subsequent peptide bond formation.
Rearrangement Reactions: While the compound itself is an alkyl azide, related acyl azides readily undergo the Curtius rearrangement to form isocyanates, which are precursors to ureas, carbamates, and urethanes. acs.orgorganic-chemistry.org Methodologies could be developed from derivatives of the core structure to access these diverse functional groups.
The table below outlines potential transformations for developing novel synthetic methodologies starting from this compound.
| Reaction Type | Reagent/Catalyst | Product Class | Potential Application |
| Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Copper(I) source | 1,2,3-Triazoles | Synthesis of bioactive compounds, chemical biology probes |
| Staudinger Reduction | Triphenylphosphine, H₂O | Primary Amines | Synthesis of non-natural amino acids, peptidomimetics |
| Cycloaddition with Amines | Primary Amine | Tetrazoles | Development of novel heterocyclic scaffolds |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Primary Amines | Late-stage functionalization, amine synthesis |
| Rhodium-Catalyzed Transannulation | Nitrile, Rhodium(II) catalyst (from triazole) | Imidazoles | Access to diverse N-heterocycles |
These prospective methodologies highlight the role of this compound as a powerful and flexible building block. Its unique combination of functional groups allows for the exploration of new chemical space and the development of efficient pathways to complex and potentially bioactive molecules. Research in this area could lead to the discovery of novel compounds for applications in medicinal chemistry and materials science.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-azido-N-cyclopropylacetamide, and how can reaction progress be monitored?
- Methodology : A common approach involves nucleophilic substitution of 2-chloro-N-cyclopropylacetamide with sodium azide (NaN₃) in a toluene:water (8:2 v/v) solvent system under reflux for 5–7 hours. Reaction progress is tracked via thin-layer chromatography (TLC) using hexane:ethyl acetate (9:1) as the mobile phase. Post-reaction, toluene is evaporated under reduced pressure, and the product is isolated via ice quenching or ethyl acetate extraction .
- Optimization Tips : Adjusting the NaN₃ stoichiometry (1.5–2.0 equivalents) and solvent polarity can enhance azide substitution efficiency.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Key Techniques :
- FT-IR/Raman : Identifies azide (-N₃) stretches near 2100 cm⁻¹ and amide C=O vibrations at ~1650 cm⁻¹ .
- NMR : ¹H NMR confirms cyclopropyl proton environments (δ 0.5–1.5 ppm) and acetamide CH₃ groups (δ 2.0–2.2 ppm). ¹³C NMR resolves carbonyl carbons at ~170 ppm .
- UV-Vis : Detects electronic transitions linked to the azide and amide moieties for photochemical studies .
Q. What safety protocols are critical when handling azide-containing compounds like this compound?
- Guidelines :
- Explosion Risk : Avoid friction, shock, or heating azides in confined spaces. Use blast shields during synthesis.
- Toxicity : Wear nitrile gloves and eye protection; work in a fume hood to prevent inhalation/contact.
- Waste Disposal : Neutralize azides with excess nitrous acid (HNO₂) before disposal .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic and vibrational properties of this compound?
- Computational Workflow :
- Geometry Optimization : Use B3LYP/6-311++G(d,p) to model molecular structure, accounting for exact exchange and gradient corrections for accuracy .
- Vibrational Analysis : Apply a scaling factor (e.g., 0.961) to harmonize calculated wavenumbers with experimental FT-IR/Raman data .
- NLO Properties : Calculate hyperpolarizability (β) to assess potential nonlinear optical applications .
Q. How can researchers resolve contradictions in spectroscopic or computational data for this compound?
- Troubleshooting Strategies :
- NMR Discrepancies : Verify solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- DFT vs. Experimental IR : Check for anharmonicity or solvent interactions missing in simulations. Hybrid functionals (e.g., CAM-B3LYP) may improve accuracy .
Q. What strategies optimize the yield and purity of this compound in large-scale syntheses?
- Process Refinement :
- Solvent Selection : Replace toluene with acetonitrile for faster NaN₃ dissolution and reduced side reactions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) instead of crystallization for higher recovery .
- Azide Safety : Implement continuous flow reactors to minimize azide accumulation and explosion risks .
Q. How can molecular docking studies predict the biological activity of this compound?
- Protocol :
- Protein Targets : Dock against enzymes like cyclooxygenase-2 (PDB: 1PXX) or β-lactamases (PDB: 4EBI) using AutoDock Vina.
- Binding Affinity : Analyze hydrogen bonds with cyclopropyl/amide groups and steric compatibility with active sites.
- Validation : Compare docking scores (e.g., ΔG = −7.5 kcal/mol) with known inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
